![molecular formula C26H21N3O4S B2696319 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 892419-98-6](/img/no-structure.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, a benzyl group, and a (3-(methylthio)phenyl)acetamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzofuro[3,2-d]pyrimidin-1(2H)-yl group, for example, is a bicyclic structure with a fused benzene and furan ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For instance, the benzofuro[3,2-d]pyrimidin-1(2H)-yl group might undergo reactions typical of aromatic compounds, while the (3-(methylthio)phenyl)acetamide group might participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups it contains. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces it can form .Applications De Recherche Scientifique
Anticancer Potential
- A study designed and synthesized certain derivatives of this compound, assessing their in vitro cytotoxic activity on various cancer cell lines. One derivative exhibited significant cancer cell growth inhibition against eight different cancer cell lines, suggesting its potential as an anticancer agent (Al-Sanea et al., 2020).
Synthesis and Biological Activities
- Another study focused on synthesizing novel benzodifuranyl derivatives derived from the compound, highlighting their potential as anti-inflammatory and analgesic agents. The study also found that some of these derivatives exhibited high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Use in Antimicrobial Agents
- Synthesis of fused thiazolo[3,2-a]pyrimidinones using derivatives of this compound resulted in products with potential antimicrobial properties. This synthesis route highlighted the compound's role as a building block in developing new antimicrobial agents (Janardhan et al., 2014).
Other Pharmacological Applications
- Research on benzimidazole derivatives, including derivatives of this compound, demonstrated their antimicrobial and molluscicidal activities, suggesting a broader spectrum of pharmacological applications (Nofal et al., 2002).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3-(methylthio)phenyl)glycine methyl ester followed by deprotection and amidation.", "Starting Materials": [ "3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3-(methylthio)phenyl)glycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)" ], "Reaction": [ "The carboxylic acid group of 3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid is activated with DCC and NHS in the presence of triethylamine to form the corresponding NHS ester.", "The NHS ester is then reacted with N-(3-(methylthio)phenyl)glycine methyl ester in the presence of triethylamine to form the corresponding amide.", "The benzyl protecting group is removed using hydrogenation with palladium on carbon in the presence of hydrogen gas.", "The resulting amine is then reacted with acetic anhydride in the presence of triethylamine to form the corresponding acetamide.", "The final compound is purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent." ] } | |
Numéro CAS |
892419-98-6 |
Nom du produit |
2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide |
Formule moléculaire |
C26H21N3O4S |
Poids moléculaire |
471.53 |
Nom IUPAC |
2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C26H21N3O4S/c1-34-19-11-7-10-18(14-19)27-22(30)16-28-23-20-12-5-6-13-21(20)33-24(23)25(31)29(26(28)32)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30) |
Clé InChI |
FKWVOYAKPUPGQZ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)

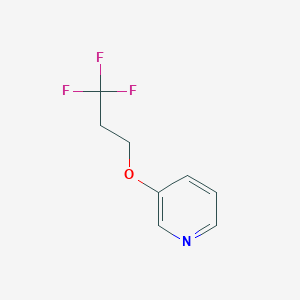

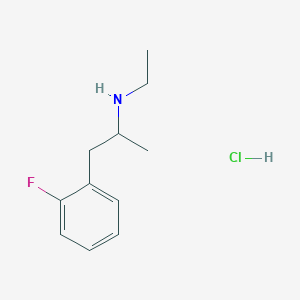
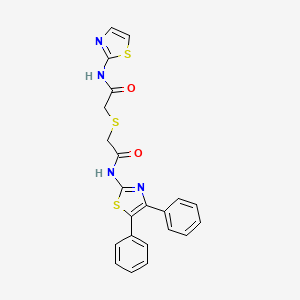
![2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696248.png)
![N-(2,3-dimethylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696249.png)
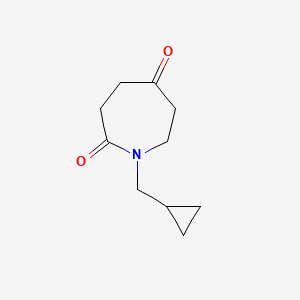
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2696252.png)
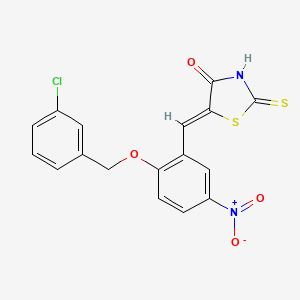
![Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2696255.png)
![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)